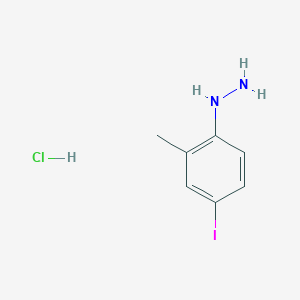
2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide: is a unique organic compound primarily recognized for its potential applications in medicinal chemistry and pharmaceutical development. The compound is characterized by its complex structure involving an imidazole ring, several chlorophenyl groups, and a thioacetamide functionality.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. The process generally starts with the formation of the imidazole ring, followed by the introduction of chlorophenyl groups. The final step involves the thiolation and acetylation reactions to complete the structure.
Industrial Production Methods: Industrial production might involve optimizations for scalability, including the use of catalysts and high-yield reaction conditions. Techniques such as solvent extraction, crystallization, and chromatography are often employed to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.
Reduction: The chlorophenyl groups might be subject to reduction under strong reducing conditions, potentially yielding less chlorinated analogs.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, which can modify its chemical properties and biological activity.
Common Reagents and Conditions Used:
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation with palladium or chemical reduction using lithium aluminum hydride.
Substitution: Electrophilic reagents such as alkyl halides for alkylation, or acyl chlorides for acylation.
Major Products Formed from These Reactions:
Sulfoxides: or sulfones from oxidation.
Dechlorinated: analogs from reduction.
Substituted imidazole derivatives: from electrophilic substitution.
Aplicaciones Científicas De Investigación
Chemistry: This compound serves as a valuable intermediate in organic synthesis, aiding in the development of novel molecules with potential pharmacological activity.
Biology and Medicine: Research indicates that derivatives of this compound may possess significant biological activity, including antifungal, antibacterial, and anticancer properties
Industry: Beyond pharmaceuticals, it may find applications in the development of specialized agrochemicals, due to its potential bioactivity against plant pathogens.
Mecanismo De Acción
Molecular Targets and Pathways: The biological activity of 2-((1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide likely involves interactions with specific enzymes or receptors. The imidazole ring can bind to heme-containing enzymes, while the chlorophenyl groups may interact with various protein sites, disrupting their normal function.
Comparación Con Compuestos Similares
1-(3-Chlorophenyl)-1H-imidazole
2-(3,4-Dichlorophenyl)-1H-imidazole
Thioacetamide derivatives with varying aromatic substituents
There you have it
Propiedades
IUPAC Name |
2-[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl3N3OS/c1-15-5-8-18(9-6-15)29-23(31)14-32-24-28-13-22(16-7-10-20(26)21(27)11-16)30(24)19-4-2-3-17(25)12-19/h2-13H,14H2,1H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYBABLSKAFUXDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-(oxan-4-yl)urea](/img/structure/B2495649.png)

![3-fluoro-4-methoxy-N-[(oxan-4-yl)(pyridin-3-yl)methyl]benzamide](/img/structure/B2495651.png)
![5-Bromo-6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2495652.png)
![5-ethyl-6-methyl-2-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)pyrimidin-4-ol](/img/structure/B2495655.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2495656.png)
![N-[(5-Bromofuran-2-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine](/img/structure/B2495657.png)


![4-[2-({[(3-fluoro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(thiophen-2-yl)methyl]benzamide](/img/structure/B2495663.png)


